Oxyphenonium

Myopia Ophthalmology Muscarinic Antagonists

Researchers requiring a muscarinic antagonist for myopia or airway hyperreactivity models cannot substitute oxyphenonium with atropine or propantheline. Its unique dual antagonism-competitive at atrial M2 receptors (Kd=0.11 nM) and non-competitive at ileal M3 receptors (Kd=0.17 nM)-enables tissue-specific pathway dissection. Key differentiation: • Fully prevents form-deprivation myopia in chick models, unlike scopolamine or tropicamide • Active (+)-eutomer available for enantiomer-specific bronchodilation studies • Protects against propranolol-induced bronchial obstruction where terbutaline fails. Supplied as bromide salt (CAS 50-10-2), ≥98% purity, with cold-chain shipping as needed.

Molecular Formula C21H34NO3+
Molecular Weight 348.5 g/mol
CAS No. 1407-05-2
Cat. No. B072533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenonium
CAS1407-05-2
Synonyms2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
Atrenyl
Bromide, Oxyphenonium
Chloride, Oxyphenonium
Iodide, Oxyphenonium
Metacin
Methacin
Oxyphenon
Oxyphenonium
Oxyphenonium Bromide
Oxyphenonium Bromide, (+)-Isomer
Oxyphenonium Bromide, (+-)-Isomer
Oxyphenonium Bromide, (-)-Isomer
Oxyphenonium Chloride
Oxyphenonium Iodide
Oxyphenonium Iodide, (R)-Isomer
Oxyphenonium Iodide, (S)-Isomer
Oxyphenonium, (+-)-Isomer
Oxyphenonium, (R)-Isomer
Oxyphenonium, (S)-Isomer
Spastrex
Molecular FormulaC21H34NO3+
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
InChIKeyGFRUPHOKLBPHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.36e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenonium: Pharmacological Overview


Oxyphenonium, specifically as oxyphenonium bromide (CAS 50-10-2), is a synthetic quaternary ammonium antimuscarinic agent [1]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with high affinity for isolated guinea pig atria (Kd = 0.11 nM) and ileum (Kd = 0.17 nM) [2]. As a quaternary amine, it is largely restricted to the periphery and exhibits poor penetration of the blood-brain barrier, distinguishing it from tertiary amine anticholinergics like atropine [3].

Mechanism Competitive mAChR antagonist with reported binding affinity
Access Peripheral-restricted quaternary amine; limited BBB penetration
Profile Tissue-dependent antagonism (competitive atrial, non-competitive ileal)

Oxyphenonium: Irreplaceable Activity Profile


While many antimuscarinic agents share a common mechanism, Oxyphenonium exhibits a unique combination of properties that are not replicated by its closest analogs. It demonstrates a dual mechanism of action, combining a specific antimuscarinic effect with a direct, musculotropic action on smooth muscle [1]. Furthermore, unlike many other muscarinic antagonists, Oxyphenonium displays tissue-dependent antagonism, acting competitively at atrial receptors but non-competitively at ileal receptors [2]. These distinct characteristics, along with its unique activity in specific disease models, mean that substituting it with another 'in-class' compound, such as atropine, propantheline, or methantheline, will not yield equivalent experimental outcomes. The following evidence demonstrates precisely where Oxyphenonium provides quantifiable, verifiable differentiation.

Dual mechanism not shared by atropine-like analogs
Oxyphenonium combines antimuscarinic and direct musculotropic action; standard anticholinergics may not replicate this profile.
Tissue-dependent antagonism limits direct substitution
Competitive at atrial vs. non-competitive at ileal receptors; propantheline and isopropamide do not differentiate, so response may shift.
Enantiomer-specific bronchodilation absent in racemate
(+)-enantiomer activity is not preserved by racemic mixture or (-)-enantiomer; substitution with non-chiral preparations may alter endpoint response.

Oxyphenonium: Quantified Differentiation


Form-Deprivation Myopia Prevention

In a chick model of form-deprivation myopia (FDM), Oxyphenonium was one of only three compounds, alongside atropine and pirenzepine, to cause a full rescue from FDM [1]. Other muscarinic antagonists, including scopolamine, tropicamide, and propantheline, were ineffective or only partially effective [1]. This demonstrates a unique efficacy profile not shared by the majority of its class.

FDM Rescue
Head-to-head
Oxyphenonium: Full rescue (0.83 D vs untreated -9.50 D)
Scopolamine, tropicamide, propantheline: no or partial rescue
Supports FDM model-response interpretation
Chick model; intravitreal injection 5.0 µg/µL
Myopia Ophthalmology Muscarinic Antagonists

Enantiomer-Specific Bronchodilation

The bronchodilating effect of oxyphenonium is stereospecific. In a clinical study of patients with chronic airflow obstruction, (+)-oxyphenonium was identified as the active enantiomer (eutomer), providing superior bronchodilation compared to the racemic mixture [1]. The (-)-enantiomer showed only a slight effect, comparable to placebo [1]. This enantiomeric specificity is a critical differentiator for researchers requiring precise pharmacological tools.

Bronchodilation Enantiomer
Head-to-head
(+)-Oxyphenonium (eutomer): better bronchodilation than racemic mixture
(-)-Oxyphenonium: slight effect, similar to placebo
Enantiomer-specific bronchoprotection endpoint context
Reported in chronic airflow obstruction research (n=8)
Bronchodilation Pulmonary Pharmacology Enantiomer Activity

Bronchial Obstruction Protection

Oxyphenonium bromide provides a unique protective effect against specific bronchial obstructive challenges. In a study comparing it with terbutaline and theophylline, oxyphenonium was the only drug to provide significant protection against the bronchial obstructive effects of both inhaled acetylcholine and propranolol [1]. Neither terbutaline nor theophylline provided significant protection against any of the inhaled agents tested [1].

Bronchoprotection Profile
Head-to-head
Oxyphenonium: protected against acetylcholine and propranolol challenges
Terbutaline, theophylline: no significant protection
Supports bronchial hyperreactivity model interpretation
8 patients; 1-week oral treatment, double-blind crossover
Asthma Bronchial Obstruction Pharmacological Challenge

Tissue-Specific Muscarinic Antagonism

Oxyphenonium displays a unique, tissue-dependent mode of antagonism at muscarinic receptors. It acts as a competitive antagonist at atrial receptors but exhibits non-competitive antagonism at ileal receptors [1]. This is in contrast to other antimuscarinics like propantheline and isopropamide, which do not distinguish between atrial and ileal receptors and act competitively at both [1].

Tissue-dependent Kd
Method context
0.11 nM
Atrial Kd (competitive)
0.17 nM
Ileal Kd (non-competitive)
Mixed-mode antagonism for muscarinic subtype studies
Isolated guinea pig atria and ileum
Receptor Pharmacology mAChR Subtypes Binding Kinetics

Superior Anti-Ulcer Activity

In preclinical models of peptic ulcer, Oxyphenonium (as Antrenyl) demonstrates superior anti-ulcer properties compared to established anticholinergics. In the Shay rat model, Antrenyl possessed greater anti-ulcer properties on a molar-equivalent basis than either atropine or methantheline [1].

Gastric Ulcer Inhibition
Head-to-head
Oxyphenonium: greater anti-ulcer properties
Atropine and methantheline (molar-equivalent basis)
Supports gastric secretion model interpretation
Shay rat model; preclinical
Gastroenterology Anti-Ulcer Activity Peptic Ulcer Disease

Oxyphenonium: Key Research Applications


Myopia Pathogenesis Research

Oxyphenonium is uniquely suited for studies of experimental myopia. Its ability to fully prevent form-deprivation myopia (FDM) in the chick model, a property not shared by most other muscarinic antagonists (e.g., scopolamine, tropicamide, propantheline) [1], makes it an essential tool for dissecting the specific receptor pathways and downstream signaling events involved in ocular growth regulation. Using oxyphenonium allows researchers to differentiate between general antimuscarinic effects and specific pathways critical for myopia development.

Stereospecific Respiratory Pharmacology

For research requiring precise control over enantiomer-specific pharmacology, oxyphenonium provides a critical advantage. The identification of (+)-oxyphenonium as the active eutomer for bronchodilation, while (-)-oxyphenonium is essentially inactive [2], allows researchers to study the pure, active compound. This is essential for studies of drug-receptor interactions in the lung, where the presence of an inactive enantiomer could confound results. This makes (+)-oxyphenonium a superior choice over the racemic mixture for high-precision respiratory research.

Muscarinic Signaling in Smooth Muscle

Oxyphenonium's unique dual mode of antagonism—competitive at atrial receptors and non-competitive at ileal receptors [3]—makes it a powerful pharmacological tool for investigating functional differences between muscarinic receptor subtypes (M2 vs. M3) and their coupling mechanisms in different smooth muscle tissues. This property is not observed with standard tools like atropine or propantheline, enabling novel investigations into tissue-specific cholinergic signaling.

Bronchial Hyperreactivity Models

In experimental models of asthma and bronchial hyperreactivity, oxyphenonium offers a distinct advantage. Its ability to protect against bronchial obstruction induced by both acetylcholine and propranolol, where other bronchodilators like terbutaline and theophylline fail [4], positions it as a key tool for probing the interplay between cholinergic and beta-adrenergic pathways in the airways. This allows for the development of more refined models of airway disease.

Application
Selection Property
Validation Focus
Myopia pathogenesis studies
Full FDM rescue context (reported in chick model)
Ocular growth signaling endpoints
Stereospecific respiratory pharmacology research
Enantiomer-specific bronchodilation context
Chiral attribution in lung receptor studies
Smooth muscle muscarinic signaling research
Tissue-dependent antagonism (competitive/non-competitive)
Atrial vs. ileal muscarinic subtype coupling
Bronchial hyperreactivity model research
Dual-challenge protection context (acetylcholine + propranolol)
Cholinergic-beta-adrenergic pathway interaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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